molecular formula C11H24ClNO2 B6225464 tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride CAS No. 2768300-42-9

tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride

Cat. No.: B6225464
CAS No.: 2768300-42-9
M. Wt: 237.77 g/mol
InChI Key: VPXRJEJLMFQECE-OZZZDHQUSA-N
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Description

tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride (CAS: 69320-89-4) is a chiral amine derivative featuring a tert-butyl ester group and a methylamino substituent. Its molecular formula is C₁₀H₂₂ClNO₂, with a molecular weight of 223.74 g/mol . The compound’s stereochemistry ((2S,3S)) is critical for its interactions in biological systems, particularly in enzyme inhibition or receptor binding. Key physicochemical properties include:

  • Storage: Requires inert atmosphere and protection from light .
  • Hazard Profile: Classified with signal word "Warning" (H302: harmful if swallowed; H315/H319/H335: skin/eye irritation, respiratory irritation) .

Properties

CAS No.

2768300-42-9

Molecular Formula

C11H24ClNO2

Molecular Weight

237.77 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C11H23NO2.ClH/c1-7-8(2)9(12-6)10(13)14-11(3,4)5;/h8-9,12H,7H2,1-6H3;1H/t8-,9-;/m0./s1

InChI Key

VPXRJEJLMFQECE-OZZZDHQUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)NC.Cl

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)NC.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The protected amino acid is then subjected to esterification using tert-butyl alcohol in the presence of an acid catalyst, such as hydrochloric acid. The final step involves the removal of the Boc group under acidic conditions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

tert-Butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. Its unique structure allows it to bind to specific active sites, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Key Properties
Target Compound tert-Butyl 223.74 Higher lipophilicity; enhanced hydrolytic stability compared to methyl esters
(2S,3S)-Methyl 3-methyl-2-(methylamino)pentanoate HCl (CAS: 3339-43-3) Methyl 195.69 Lower molecular weight; potentially higher aqueous solubility
tert-Butyl (3S)-3-Amino-5-methylhexanoate (CAS: N/A) tert-Butyl N/A Hexanoate backbone increases chain flexibility; (3S) stereochemistry alters spatial interactions

Analysis :
The tert-butyl ester in the target compound improves metabolic stability compared to methyl esters, which are more prone to enzymatic hydrolysis. However, the bulkier tert-butyl group may reduce aqueous solubility, impacting bioavailability .

Amino Group Substituents

Compound Name Amino Substituent Biological Relevance
Target Compound Methylamino Simplifies steric profile; facilitates interactions with hydrophobic enzyme pockets
(2S,3S)-Methyl 3-methyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]pentanoate (3d) 2-Phenylimidazole-methylamino Imidazole group enables hydrogen bonding and π-π stacking; enhances affinity for metalloenzymes
(S)-tert-Butyl 2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)pentanoate HCl Difluoro-tetrahydronaphthalenyl Fluorine atoms increase electronegativity; aromaticity may improve CNS penetration

Analysis: The methylamino group in the target compound offers minimal steric hindrance, favoring interactions with compact binding sites. By contrast, complex substituents like imidazole or fluorinated aromatics (in and ) introduce additional binding modalities but may increase synthetic complexity .

Stereochemical and Backbone Differences

Compound Name Stereochemistry Carbon Backbone Impact on Properties
Target Compound (2S,3S) Pentanoate Optimal stereochemistry for target-specific activity (e.g., protease inhibition)
tert-Butyl (3S)-3-Amino-5-methylhexanoate (3S) Hexanoate Extended backbone may enhance binding to larger active sites; altered chiral center

Analysis: The (2S,3S) configuration in the target compound is critical for chiral recognition in biological systems. Hexanoate derivatives (e.g., ) provide greater conformational flexibility but may reduce selectivity due to increased backbone mobility .

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